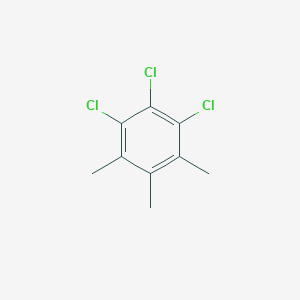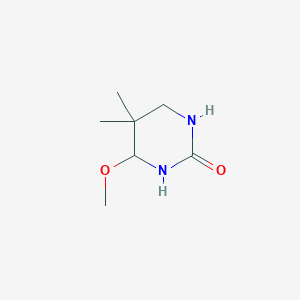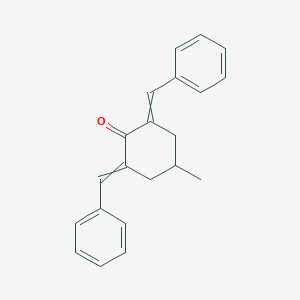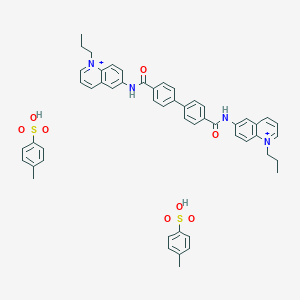
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate, also known as QBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QBP is a symmetrical bis-quaternary ammonium salt that has a unique molecular structure, which makes it an attractive candidate for scientific research.
Wirkmechanismus
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is not fully understood, but it is believed to involve the interaction of the quaternary ammonium groups with biological membranes. The positively charged quaternary ammonium groups enable Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate to interact with negatively charged cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial activity, antitumor activity, and antifungal activity. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its high stability, which makes it suitable for use in various lab experiments. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is also readily available and relatively easy to synthesize, which makes it an attractive candidate for scientific research. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate. One area of interest is the development of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate-based materials for use in drug delivery and biomedical applications. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to exhibit potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and analytical chemistry. Additionally, further research is needed to fully understand the mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate and its potential applications in various fields.
Synthesemethoden
The synthesis of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate involves the reaction of 2,2'-bipyridine with benzil and 1-bromohexane in the presence of potassium carbonate as a base. The resulting product is then treated with p-toluenesulfonyl chloride to obtain Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In catalysis, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a ligand for the synthesis of chiral catalysts that exhibit high enantioselectivity.
Eigenschaften
CAS-Nummer |
18355-45-8 |
|---|---|
Produktname |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate |
Molekularformel |
C52H52N4O8S2+2 |
Molekulargewicht |
925.1 g/mol |
IUPAC-Name |
4-methylbenzenesulfonic acid;N-(1-propylquinolin-1-ium-6-yl)-4-[4-[(1-propylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C38H34N4O2.2C7H8O3S/c1-3-21-41-23-5-7-31-25-33(17-19-35(31)41)39-37(43)29-13-9-27(10-14-29)28-11-15-30(16-12-28)38(44)40-34-18-20-36-32(26-34)8-6-24-42(36)22-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-20,23-26H,3-4,21-22H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChI-Schlüssel |
KVMWJXLFAAFLSE-UHFFFAOYSA-P |
SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
Andere CAS-Nummern |
18355-45-8 |
Synonyme |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-propylquinolinium) ditosylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




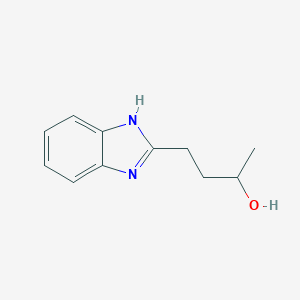
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)


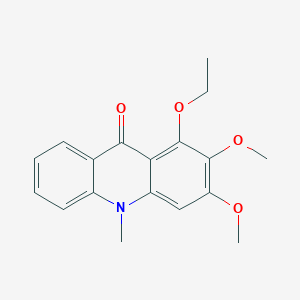

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
